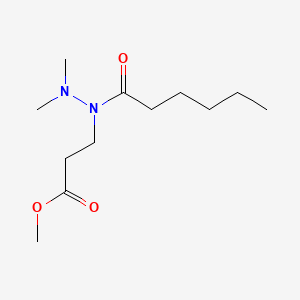
Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound with a unique structure that includes a hexanoic acid backbone, a methoxy group, and a dimethylhydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common method includes the reaction of hexanoic acid with 3-methoxy-3-oxopropyl chloride in the presence of a base to form the intermediate ester. This intermediate is then reacted with 2,2-dimethylhydrazine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the methoxy-oxopropyl moiety can be reduced to alcohols.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the hydrazide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Methoxy-3-oxopropanoic acid
- 3-Methoxy-2-methylbenzoic acid
- 3-Methoxy-2-nitrobenzoic acid
Comparison: Hexanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to its combination of a hexanoic acid backbone with a methoxy-oxopropyl and dimethylhydrazide moiety. This structure provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
96804-35-2 |
|---|---|
Molekularformel |
C12H24N2O3 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
methyl 3-[dimethylamino(hexanoyl)amino]propanoate |
InChI |
InChI=1S/C12H24N2O3/c1-5-6-7-8-11(15)14(13(2)3)10-9-12(16)17-4/h5-10H2,1-4H3 |
InChI-Schlüssel |
YFJCLHJKVYSSBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)N(CCC(=O)OC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


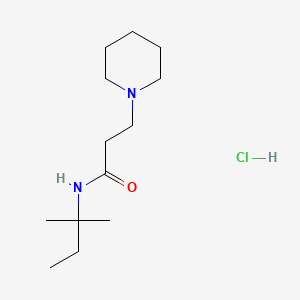
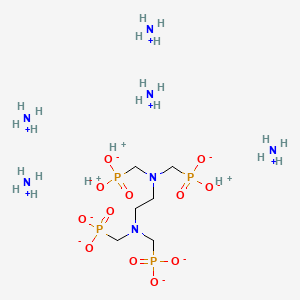
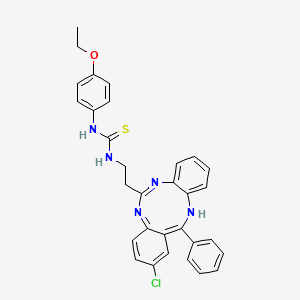
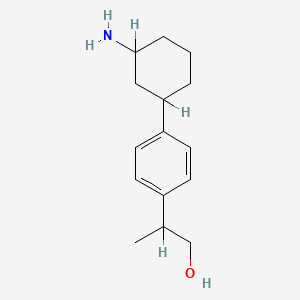
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)

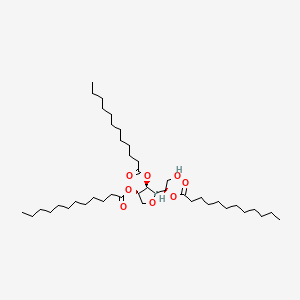
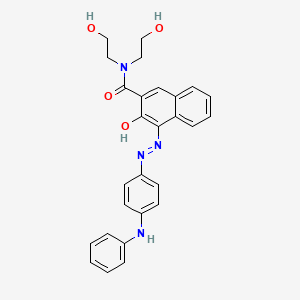

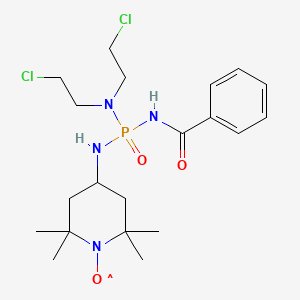

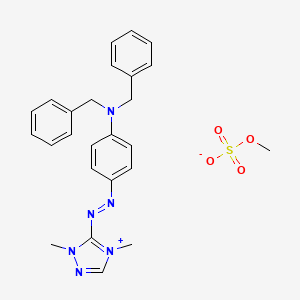
![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)

